3-oxo-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3H-benzo[f]chromene-2-carboxamide
Description
3-oxo-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3H-benzo[f]chromene-2-carboxamide is a synthetic heterocyclic compound featuring a benzothiazole core fused with a benzo[f]chromene system. Key structural elements include:
- Benzothiazole moiety: A 2,3-dihydro-1,3-benzothiazol-2-ylidene group substituted with a sulfamoyl (-SO₂NH₂) group at position 6 and a prop-2-yn-1-yl (propargyl) group at position 3.
- Chromene system: A benzo[f]chromen-3-one scaffold conjugated with a carboxamide group at position 2.
This compound’s hybrid architecture combines electron-withdrawing (sulfamoyl) and electron-donating (propargyl) substituents, which may modulate solubility, reactivity, and biological target affinity.
Properties
IUPAC Name |
3-oxo-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzo[f]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O5S2/c1-2-11-27-19-9-8-15(34(25,30)31)12-21(19)33-24(27)26-22(28)18-13-17-16-6-4-3-5-14(16)7-10-20(17)32-23(18)29/h1,3-10,12-13H,11H2,(H2,25,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYRFPGBQJZUIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3H-benzo[f]chromene-2-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-oxo-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s reactivity or stability.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more reactive intermediate, while substitution could result in a derivative with enhanced biological activity .
Scientific Research Applications
3-oxo-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3H-benzo[f]chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-oxo-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biochemical effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Benzothiazole Carboxamide Family
The compound shares structural homology with N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides (e.g., compounds 4a–4p in and ). Key differences include:
Chromene-Containing Derivatives
The benzo[f]chromene moiety aligns with chromene derivatives reported in , such as naturally occurring chromenes from Eupatorium species. Comparative analysis:
The target compound’s synthetic chromene-carboxamide system may offer enhanced stability compared to natural derivatives, which are prone to oxidative degradation.
Heterocyclic Hybrids with Sulfonamide Groups
Sulfonamide-containing compounds like 3h–3p () and isatin-thiosemicarbazones () share functional group similarities:
Docking studies for analogues () suggest sulfonamides enhance target binding via hydrogen bonding. The propargyl group in the target compound may further stabilize π-π stacking interactions.
Biological Activity
The compound 3-oxo-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3H-benzo[f]chromene-2-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, cytotoxicity, and therapeutic implications based on recent studies.
Chemical Structure
The chemical structure of the compound features a complex arrangement of functional groups that contribute to its biological properties. The presence of the sulfonamide moiety and the benzothiazole ring are particularly noteworthy for their roles in biological interactions.
Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects of this compound on cancer cell lines are crucial for understanding its therapeutic potential. For instance, a study evaluating related benzothiazole derivatives demonstrated significant cytotoxicity against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways, which may also be relevant for the compound .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis via mitochondrial pathway |
| Compound B | MDA-MB-231 | 20 | Cell cycle arrest at G2/M phase |
| 3-Oxo-N... | TBD | TBD | TBD |
Study 1: Anticancer Activity
A recent study focused on a series of benzothiazole derivatives similar to 3-oxo-N... reported promising results in inhibiting tumor growth in xenograft models. The compound's ability to induce apoptosis was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Study 2: Antimicrobial Efficacy
Another investigation tested a range of sulfamoyl-containing compounds against resistant strains of Staphylococcus aureus. Results indicated that these compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
